Benzene, (octylseleno)-
Description
"Benzene, (octylseleno)-" is a benzene derivative where a hydrogen atom on the aromatic ring is replaced by an octylseleno (-SeC₈H₁₇) group. This substitution introduces a selenium atom bonded to an octyl chain, creating a hybrid organoselenium compound. Selenium, a Group 16 element, imparts distinct electronic and steric properties compared to sulfur or oxygen-based substituents.
Key characteristics likely include:
- Molecular formula: C₁₄H₂₂Se (assuming substitution at one position).
- Molecular weight: ~275.3 g/mol (calculated based on selenium’s atomic mass and octyl chain).
- Reactivity: The selenium atom’s lower electronegativity (compared to sulfur) may enhance nucleophilicity and alter redox behavior .
- Applications: Potential uses in organic synthesis, catalysis, or materials science, though toxicity concerns (common with selenium compounds) require careful handling .
Properties
CAS No. |
72474-75-0 |
|---|---|
Molecular Formula |
C14H22Se |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
octylselanylbenzene |
InChI |
InChI=1S/C14H22Se/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3 |
InChI Key |
GXVVORIWHCKDBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (octylseleno)- typically involves the introduction of an octylseleno group to a benzene ring. One common method is the reaction of octylselenol with a benzene derivative under specific conditions. The reaction may involve the use of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of Benzene, (octylseleno)- may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Types of Reactions:
Oxidation: Benzene, (octylseleno)- can undergo oxidation reactions, where the selenium atom is oxidized to form selenoxide or other higher oxidation states.
Reduction: Reduction reactions can convert the selenium atom back to its lower oxidation states.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution by various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such
Comparison with Similar Compounds
Substituent Type and Electronic Effects
Physical Properties
| Compound | Boiling Point (°C) | Solubility in Water | Molecular Weight (g/mol) |
|---|---|---|---|
| Benzene, (octylseleno)-* | ~300 (estimated) | Insoluble | ~275.3 |
| Benzenethiol | 169 | Slightly soluble | 110.18 |
| Benzene, hexyl- | 245 | Insoluble | 162.27 |
| Benzene, (1-methylethyl)- | 152 | Insoluble | 120.19 |
*Estimated based on trends in alkyl and chalcogen-substituted benzenes .
Key Insight: The long octyl chain in "Benzene, (octylseleno)-" increases molecular weight and boiling point compared to shorter-chain derivatives. Its solubility profile aligns with highly hydrophobic alkylbenzenes .
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